

Orforglipron Drug-Drug Interaction Studies: A Technical Support Resource

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Compound of Interest

Compound Name: Orforglipron

Cat. No.: B8075279

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on **orforglipron** drug-drug interaction studies. The content is presented in a question-and-answer format to directly address potential experimental inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **orforglipron** that could influence drug-drug interactions?

Orforglipron is an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.^[1] Its primary mechanism of action is the activation of GLP-1 receptors, which leads to delayed gastric emptying.^{[1][2]} This delay can affect the rate and extent of absorption of co-administered oral medications. Researchers should consider this mechanism when designing experiments involving concomitant oral drugs.

Q2: Have any drug-drug interaction (DDI) studies been conducted for **orforglipron**?

Yes, at least two dedicated drug-drug interaction studies have been registered for **orforglipron**.

- NCT06186622: This study investigates the effect of **orforglipron** on the pharmacokinetics of five commonly used drugs: digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin.^{[3][4]}

- NCT06704763: This study was designed to determine the effect of quinidine on the pharmacokinetics of **orforglipron**.

As of the latest update, the quantitative results for these studies, including changes in AUC and Cmax, have not been publicly disclosed.

Q3: What is the potential impact of **orforglipron** on CYP450 enzymes?

Currently, there is no direct evidence from published studies to suggest that **orforglipron** is a direct inhibitor or inducer of cytochrome P450 (CYP) enzymes. However, as a GLP-1 receptor agonist, its effect on gastric emptying could indirectly influence the metabolism of other drugs by altering their absorption rate and presentation to metabolic enzymes in the gut wall and liver.

Q4: Are there any known transporter-mediated drug interactions with **orforglipron**?

Specific studies on the interaction of **orforglipron** with drug transporters (e.g., P-glycoprotein, OATPs, OCTs) have not been published. Therefore, it is unknown whether **orforglipron** is a substrate, inhibitor, or inducer of key drug transporters.

Troubleshooting Guide for In Vitro & In Vivo Experiments

Issue: Unexpected variability in the absorption profile of a co-administered oral drug in animal models treated with **orforglipron**.

- Possible Cause: Delayed gastric emptying induced by **orforglipron**.
- Troubleshooting Steps:
 - Staggered Dosing: Administer the interacting drug at various time points relative to **orforglipron** administration to characterize the impact of gastric emptying.
 - Pharmacokinetic Sampling: Increase the frequency of blood sampling at early time points to accurately capture any delay in the time to maximum concentration (Tmax).
 - Formulation Assessment: Consider whether the formulation of the co-administered drug (e.g., immediate-release vs. extended-release) could be particularly sensitive to changes

in gastrointestinal transit time.

Issue: Difficulty in interpreting in vitro metabolism data for a drug in the presence of **orforglipron**.

- Possible Cause: **Orforglipron** is a large molecule and may cause non-specific binding in in vitro systems.
- Troubleshooting Steps:
 - Control Experiments: Include appropriate controls to assess the non-specific binding of **orforglipron** and the test drug to the incubation matrix (e.g., microsomes, hepatocytes).
 - Protein Binding Assessment: Determine the fraction of unbound **orforglipron** and the test drug in the in vitro system to ensure that the concentrations used are relevant to in vivo exposure.

Experimental Protocols

Protocol Summary: **Orforglipron** "Cocktail" Drug-Drug Interaction Study (Based on NCT06186622)

- Objective: To assess the effect of **orforglipron** on the pharmacokinetics of digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin in healthy overweight and obese participants.
- Study Design: A Phase 1, randomized, open-label, two-part study.
- Participants: Healthy overweight and obese individuals.
- Methodology:
 - Part 1: Administration of a cocktail of the five probe drugs alone.
 - Pharmacokinetic Sampling: Serial blood samples are collected to determine the baseline pharmacokinetic parameters (AUC, Cmax, Tmax) of each probe drug.

- Washout Period: A sufficient washout period is allowed for the elimination of the probe drugs.
- **Orforglipron** Administration: Participants receive **orphorglipron** to reach steady-state concentrations.
- Part 2: Administration of the probe drug cocktail in combination with steady-state **orphorglipron**.
- Pharmacokinetic Sampling: Serial blood samples are collected again to determine the pharmacokinetic parameters of the probe drugs in the presence of **orphorglipron**.
- Primary Outcome Measures: Changes in AUC and Cmax of each of the five probe drugs when co-administered with **orphorglipron** compared to administration alone.

Protocol Summary: **Orforglipron** and Quinidine Drug-Drug Interaction Study (Based on NCT06704763)

- Objective: To determine the effect of quinidine, a potent inhibitor of CYP2D6 and P-glycoprotein, on the pharmacokinetics of **orphorglipron** in healthy participants.
- Study Design: A Phase 1, randomized, open-label study.
- Participants: Healthy individuals.
- Methodology:
 - **Orforglipron** Alone Phase: Participants receive a single dose of **orphorglipron**.
 - Pharmacokinetic Sampling: Blood samples are collected over a specified period to determine the baseline pharmacokinetic profile of **orphorglipron**.
 - Washout Period: A washout period is implemented.
 - Quinidine and **Orforglipron** Phase: Participants receive quinidine to inhibit CYP2D6 and P-gp, followed by a single dose of **orphorglipron**.

- Pharmacokinetic Sampling: Blood samples are collected to determine the pharmacokinetic profile of **orforglipron** in the presence of quinidine.
- Primary Outcome Measures: Changes in AUC and Cmax of **orforglipron** when co-administered with quinidine compared to administration alone.

Data Presentation

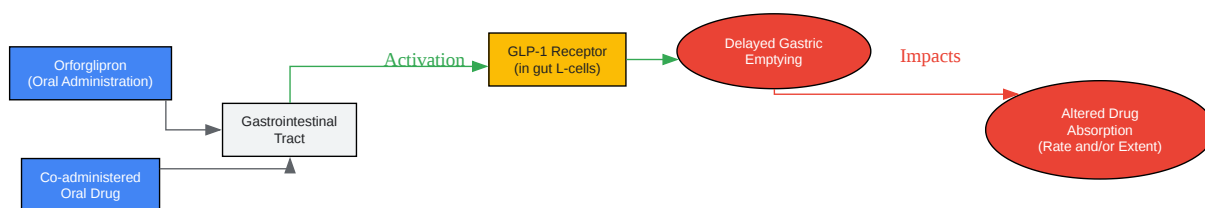
Table 1: Pharmacokinetic Parameters of Co-administered Drugs with **Orforglipron** (NCT06186622)

Co-administered Drug	Substrate for	AUC Ratio (Drug + Orforglipron / Drug Alone)	Cmax Ratio (Drug + Orforglipron / Drug Alone)
Digoxin	P-glycoprotein	Results not yet available	Results not yet available
Rosuvastatin	OATP1B1/1B3, BCRP	Results not yet available	Results not yet available
Acetaminophen	UGT, SULT	Results not yet available	Results not yet available
Midazolam	CYP3A4	Results not yet available	Results not yet available
Simvastatin	CYP3A4, OATP1B1	Results not yet available	Results not yet available

Table 2: Pharmacokinetic Parameters of **Orforglipron** with Quinidine (NCT06704763)

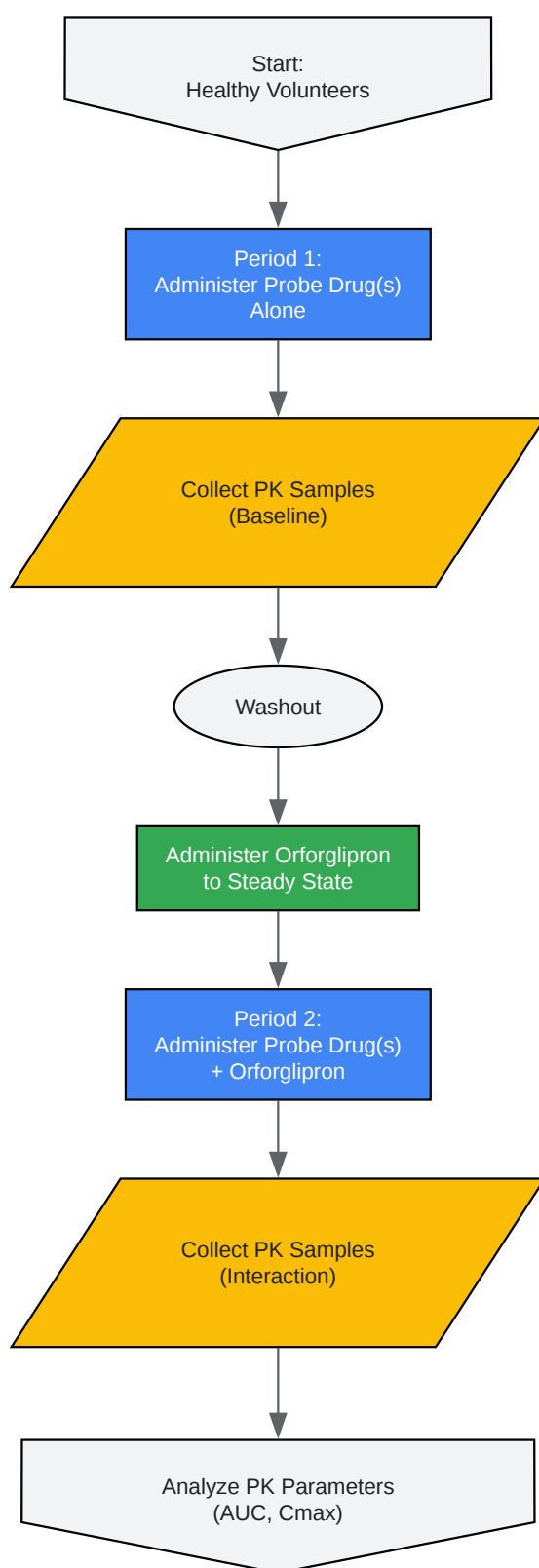
Parameter	Orforglipron Alone	Orforglipron + Quinidine	Geometric Mean Ratio (90% CI)
AUC	Results not yet available	Results not yet available	Results not yet available
Cmax	Results not yet available	Results not yet available	Results not yet available

Visualizations



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Caption: **Orforglipron's** primary mechanism of potential drug-drug interaction.



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